molecular formula C22H22ClN3O3 B2794850 (Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide CAS No. 1095911-16-2

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B2794850
CAS No.: 1095911-16-2
M. Wt: 411.89
InChI Key: GWFZRFHMGIAOLL-UHFFFAOYSA-N
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Description

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is a complex enamide derivative featuring a morpholine ring, chloro-substituted aromatic system, cyano group, and a hydroxy-dimethylphenyl moiety.

Properties

IUPAC Name

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14-9-16(10-15(2)21(14)27)11-17(13-24)22(28)25-19-12-18(23)3-4-20(19)26-5-7-29-8-6-26/h3-4,9-12,27H,5-8H2,1-2H3,(H,25,28)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFZRFHMGIAOLL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

Morpholine rings are common in medicinal chemistry due to their solubility-enhancing and target-binding properties. For example:

  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): This compound shares the morpholin-4-ylphenyl motif but incorporates a sulfonamide group and bromopyrimidine. The sulfonamide may enhance metabolic stability, while bromine introduces steric bulk, contrasting with the target compound’s cyano and hydroxy-dimethylphenyl groups, which favor hydrogen bonding and π-π interactions .
  • EP 4 374 877 A2 Derivatives (): These patented compounds include morpholine-ethoxy and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and bioavailability compared to the target’s chloro and hydroxy substituents, which may prioritize polar interactions .

Chloro and Cyano-Substituted Analogs

  • 3-Chloro-N-phenyl-phthalimide (): While lacking a morpholine ring, its chloro and phthalimide groups contribute to polymer synthesis applications. The target compound’s chloro and cyano groups likely serve dual roles in reactivity and binding, but its enamide structure introduces conformational rigidity absent in phthalimides .
  • Rapamycin Analogs (): Though structurally distinct, NMR-based comparisons of substituent-induced chemical shifts (e.g., regions A and B in Figure 6) highlight how the target’s substituents (chloro, cyano) could alter electronic environments similarly, affecting binding or stability .

Lumping Strategy for Property Prediction

’s lumping strategy groups compounds with shared functional groups (e.g., morpholine, cyano) to predict behavior. The target compound could be lumped with derivatives like those in and , assuming similar solubility or metabolic pathways due to overlapping substituents .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Potential Applications Key Differentiators
Target Compound 5-Cl, morpholine, cyano, hydroxy-dimethyl ~450 (estimated) Kinase inhibition, polymers Z-configuration, polar substituents
3-Chloro-N-phenyl-phthalimide () Cl, phthalimide 257.67 Polymer synthesis Lack of morpholine, rigid planar structure
EP 4 374 877 A2 () Trifluoromethyl, morpholine-ethoxy ~600 (estimated) Anticancer, enzyme inhibition Enhanced lipophilicity, fluorinated groups
Compound Br, morpholine, sulfonamide ~550 (estimated) Antimicrobial Sulfur linkage, bromine steric effects

Research Findings and Implications

  • Stereochemistry: The Z-configuration of the target compound may enforce a specific spatial arrangement, optimizing interactions with hydrophobic pockets or catalytic sites, unlike non-stereospecific analogs .
  • Synthetic Challenges : The morpholine and enamide moieties may complicate synthesis due to steric hindrance, contrasting with simpler derivatives like 3-chloro-N-phenyl-phthalimide .

Q & A

Q. How does the Z-configuration influence the compound’s interaction with cellular membranes compared to the E-isomer?

  • Methodological Answer : The Z-isomer’s planar geometry enhances membrane permeability, measured via PAMPA (Parallel Artificial Membrane Permeability Assay). Fluorescence anisotropy studies show tighter packing with lipid bilayers compared to the E-isomer’s extended conformation .

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